2-Chloro-5-(pyrimidin-4-YL)benzoic acid

Beschreibung

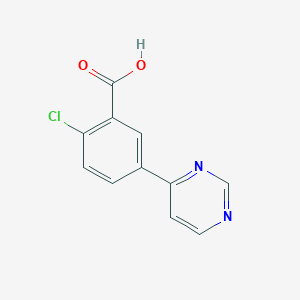

2-Chloro-5-(pyrimidin-4-yl)benzoic acid is an organic compound with the molecular formula C11H7ClN2O2. It is a derivative of benzoic acid, where the benzoic acid core is substituted with a chlorine atom at the 2-position and a pyrimidin-4-yl group at the 5-position.

Eigenschaften

Molekularformel |

C11H7ClN2O2 |

|---|---|

Molekulargewicht |

234.64 g/mol |

IUPAC-Name |

2-chloro-5-pyrimidin-4-ylbenzoic acid |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-2-1-7(5-8(9)11(15)16)10-3-4-13-6-14-10/h1-6H,(H,15,16) |

InChI-Schlüssel |

GNSCDDSMDVAGCR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NC=NC=C2)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyrimidin-4-yl)benzoic acid typically involves the introduction of the pyrimidin-4-yl group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 2-chlorobenzoic acid with a pyrimidine derivative under suitable conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-(pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

- Substitution Reactions

Biologische Aktivität

2-Chloro-5-(pyrimidin-4-YL)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoic acid moiety substituted with a pyrimidine ring and a chlorine atom, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. One notable study reported that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

Table 2: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HCT116 (Colon) | 20 |

| HeLa (Cervical) | 25 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation was conducted on the efficacy of this compound against drug-resistant bacterial infections. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

- Case Study on Antitumor Activity : In vivo studies using mouse models demonstrated that treatment with this compound resulted in tumor size reduction by up to 50% within four weeks of administration. Histological examinations revealed decreased cell proliferation and increased apoptosis in tumor tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.